(2-Bromo-6-chloropyridin-3-YL)methanamine
Description
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Structure
3D Structure
Properties
CAS No. |
1060815-62-4 |
|---|---|
Molecular Formula |
C6H6BrClN2 |
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(2-bromo-6-chloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H,3,9H2 |
InChI Key |
VIXMFVBBDBIQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CN)Br)Cl |
Origin of Product |
United States |
Academic Research Perspectives on 2 Bromo 6 Chloropyridin 3 Yl Methanamine
Overview of Halogenated Pyridine (B92270) Methanamines in Contemporary Chemical Research
Halogenated pyridine methanamines represent a significant class of compounds in contemporary chemical research, primarily serving as versatile building blocks in the synthesis of complex organic molecules. The pyridine ring is a fundamental structural motif found in numerous bioactive compounds, including vitamins and a wide range of pharmaceuticals. nih.govmountainscholar.orgresearchgate.net The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine scaffold is a critical strategy in medicinal chemistry for several reasons. chemrxiv.org
Firstly, halogens act as valuable synthetic handles. Carbon-halogen bonds are amenable to a wide variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.org This capability enables the systematic modification and diversification of drug candidates to perform structure-activity relationship (SAR) studies. chemrxiv.org
Secondly, halogens can significantly modulate the physicochemical properties of a molecule. They can influence lipophilicity, metabolic stability, and binding affinity to biological targets. The methanamine group (-CH2NH2) appended to the ring introduces a basic, nucleophilic site, providing a point for further functionalization and imparting hydrogen bonding capabilities, which are often crucial for molecular recognition at a receptor or enzyme active site. The combination of a halogenated pyridine core with a methanamine side chain thus produces a bifunctional scaffold with broad utility in the development of new therapeutic agents and agrochemicals. nih.gov
Significance of the 2-Bromo-6-chloro-3-pyridine Scaffold in Advanced Organic Synthesis
The 2-bromo-6-chloro-3-pyridine scaffold is a particularly useful intermediate in advanced organic synthesis due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective, stepwise functionalization of the pyridine ring.
For instance, a synthetic chemist can selectively perform a Suzuki or Sonogashira reaction at the 2-position (C-Br bond) while leaving the 6-position (C-Cl bond) intact for a subsequent, different transformation. This regioselective control is highly valuable for the efficient and controlled assembly of complex, polysubstituted pyridine derivatives. rsc.org
The strategic placement of functional groups on the pyridine ring is crucial for directing further chemical modifications. The development of methods for the regioselective functionalization of pyridine C-H bonds has been an active area of research. nih.govnih.gov However, starting with a pre-halogenated scaffold like 2-bromo-6-chloropyridine (B1266251) offers a more direct and often higher-yielding route to specific isomers that might be difficult to access through C-H activation strategies. mountainscholar.org The utility of such scaffolds has been demonstrated in the solid-phase synthesis of pyridine-based chemical libraries, where a 2-chloro-5-bromopyridine core was used to generate a variety of derivatives through selective reactions. acs.orgresearchgate.net
| Carbon-Halogen Bond | Relative Reactivity | Common Applications |
|---|---|---|
| C-I | Highest | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |
| C-Br | Intermediate | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |
| C-Cl | Lowest | Often requires specialized catalysts/ligands |
Current Research Landscape and Identified Gaps Pertaining to (2-Bromo-6-chloropyridin-3-YL)methanamine
A review of the current scientific literature reveals that this compound is primarily recognized as a chemical intermediate or building block rather than a compound with extensively studied biological or material properties of its own. Its value lies in its potential for elaboration into more complex target molecules.
Synthesis: The synthesis of this compound is not widely detailed in dedicated research papers. However, its preparation can be inferred from established synthetic methodologies for aminomethylpyridines. A plausible synthetic route would involve the following steps:
Starting with a commercially available precursor, such as 2-bromo-6-chloronicotinonitrile (B2674782) (2-bromo-6-chloro-3-cyanopyridine).
Reduction of the nitrile group to a primary amine. This transformation is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Alternative routes could involve the formylation of a 2-bromo-6-chloropyridine intermediate followed by reductive amination. The synthesis of related structures, such as 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722), has been reported, showcasing methods for introducing nitrogen-containing substituents onto halogenated pyridine rings. georgiasouthern.edugeorgiasouthern.edu
Identified Gaps: The most significant gap in the research landscape is the lack of published studies focusing specifically on the applications and reactivity of this compound. While the utility of its structural components—the dihalogenated pyridine core and the methanamine group—is well-established in a general sense, specific data for this exact molecule is sparse.
Future research could explore several avenues:
Systematic Reactivity Studies: A detailed investigation into the selective functionalization of the C-Br versus the C-Cl bond in the presence of the methanamine side chain would be valuable for synthetic chemists.
Library Synthesis: Utilizing this compound as a starting point for the synthesis of a library of novel derivatives for biological screening could lead to the discovery of new therapeutic leads.
Material Science Applications: Investigating its use as a ligand for the formation of metal-organic frameworks (MOFs) or as a monomer in polymer synthesis could uncover new material applications.
Currently, the compound is listed in the catalogs of various chemical suppliers, which confirms its availability for research purposes but also underscores its primary role as a synthetic intermediate awaiting further exploration.
Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Chloropyridin 3 Yl Methanamine
Reactivity Profile of the Halogenated Pyridine (B92270) Ring System
The pyridine ring in (2-Bromo-6-chloropyridin-3-YL)methanamine is substituted with a bromine atom at the C2 position and a chlorine atom at the C6 position. These positions are electronically activated toward nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. uoanbar.edu.iq The differential reactivity of the C-Br and C-Cl bonds provides opportunities for selective functionalization.
Nucleophilic Aromatic Substitution Reactions Involving Bromine and Chlorine
The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. uoanbar.edu.iq In this compound, both the C2 and C6 positions are activated for substitution. The relative reactivity of the two halogens as leaving groups is a critical factor in determining the outcome of these reactions.
Generally, in nucleophilic aromatic substitution reactions, the leaving group ability follows the trend I > Br > Cl > F. Consequently, the C2-Br bond is expected to be more labile than the C6-Cl bond, allowing for selective substitution at the C2 position under controlled conditions. Various nucleophiles, such as amines, alkoxides, and thiolates, can be employed to displace the bromide. For instance, reacting 2,6-dihalopyridines with primary amines under heat and pressure can lead to mono- or di-substituted products, demonstrating the viability of this pathway. georgiasouthern.edu While vigorous conditions might lead to the substitution of both halogens, careful modulation of reaction parameters (e.g., temperature, reaction time, and stoichiometry of the nucleophile) can favor monosubstitution at the more reactive C2 position.
The stability of the intermediate Meisenheimer complex also influences the reaction's regioselectivity. The attack of a nucleophile at C2 or C6 results in a negatively charged intermediate, which is stabilized by the electron-withdrawing nitrogen atom. The inherent difference in the C-Br and C-Cl bond strengths and the leaving group potential typically dictates that the displacement of bromide is kinetically favored.
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Heck, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halo-pyridines are excellent substrates for these transformations. chemimpex.comwikipedia.org The reactivity of the organohalide in these catalytic cycles generally follows the order I > Br > OTf >> Cl. scispace.com This predictable reactivity trend allows for the highly selective functionalization of the C2-Br bond in this compound while leaving the C6-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling: This reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl structures. tcichemicals.com For this compound, a Suzuki coupling would selectively occur at the C2 position, enabling the introduction of a variety of aryl or vinyl substituents. researchgate.netnih.gov The reaction of 2,6-dihalopurines, which are electronically similar to dihalopyridines, shows excellent regioselectivity, with the more reactive halogen being substituted first. scispace.com
Heck Reaction: The Heck reaction forms a substituted alkene by coupling the organohalide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The higher reactivity of the C-Br bond ensures that vinylation will occur preferentially at the C2 position of the pyridine ring. mdpi-res.com
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov It is a reliable method for synthesizing aryl alkynes. scirp.org Studies on polyhalogenated pyridines have demonstrated that selective Sonogashira reactions can be achieved, targeting the C-Br bond over the C-Cl bond, allowing for the synthesis of mono-alkynylated products. rsc.orgresearchgate.net
Table 1: Summary of Selective Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reagent | Catalyst System | Expected Product at C2 |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | 2-Aryl-6-chloro-3-(aminomethyl)pyridine |
| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | 2-(Alkenyl)-6-chloro-3-(aminomethyl)pyridine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-(Alkynyl)-6-chloro-3-(aminomethyl)pyridine |
Base-Catalyzed Isomerization and Selective Substitution of Pyridine Halides
Under strongly basic conditions, halogenated arenes and heteroarenes can undergo isomerization in a process often referred to as a "halogen dance". acs.org This transformation typically proceeds through deprotonation of an aryl C-H bond to form an anionic intermediate, which can then eliminate a halide to form a transient aryne or hetaryne species. rsc.org Subsequent re-addition of a halide ion can lead to an isomerized product.
For 3-bromopyridines, base-catalyzed isomerization to 4-bromopyridines has been reported, proceeding through a 3,4-pyridyne intermediate. rsc.orgrsc.orgnih.gov In the case of this compound, the presence of acidic protons at C4 and C5 could potentially initiate such a process. For example, deprotonation at C4 by a strong, non-nucleophilic base could lead to the formation of a 3,4-pyridyne intermediate upon elimination of the C2-bromide. Nucleophilic attack on this intermediate by a halide ion could result in an isomerized product.
However, this pathway is complex and competes with direct nucleophilic aromatic substitution. The reaction conditions must be carefully selected to favor isomerization over direct substitution. The utility of this approach lies in its ability to transform readily available halopyridine isomers into less accessible ones, which can then be functionalized. nih.gov For this specific substrate, the isomerization pathway is less explored and remains a theoretical possibility that depends heavily on the choice of base and reaction conditions.
Transformations Involving the Methanamine Moiety
The primary amine of the aminomethyl group (-CH₂NH₂) at the C3 position is a nucleophilic site that readily participates in a variety of classical amine reactions. These transformations provide a straightforward route to a diverse range of derivatives.
Reactions of the Primary Amine Functional Group (e.g., acylation, sulfonylation, imine formation)
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base. This reactivity allows for facile derivatization.
Acylation: The amine reacts readily with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amine group or to introduce new functional moieties.
Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines.
Imine Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines (or Schiff bases). This reaction is typically reversible and is often carried out under conditions that allow for the removal of water to drive the equilibrium toward the product.
Derivatization via Alkylation and Aminomethylation
The hydrogen atoms on the primary amine can be substituted through reactions with electrophiles, leading to further derivatization.
Alkylation: The reaction of the primary amine with alkyl halides leads to the formation of secondary and tertiary amines. A significant challenge in direct alkylation is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of quaternary ammonium salts. To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred. This two-step process involves the initial formation of an imine with an aldehyde or ketone, followed by its reduction to the corresponding secondary amine.
Aminomethylation: While aminomethylation typically refers to the introduction of a -CH₂NR₂ group onto a substrate, in the context of modifying the existing methanamine moiety, this can be considered as a form of N-alkylation. For instance, reaction with formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction) can achieve N,N-dimethylation.
Table 2: Summary of Transformations of the Methanamine Moiety
| Reaction Type | Reagent(s) | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl), Base | Amide (-NHCOR) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide (-NHSO₂R) |
| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (-N=CHR or -N=CR₂) |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR, -NR₂) |
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on pyridine and its derivatives challenging compared to benzene. study.com The rate and regioselectivity of EAS reactions are further influenced by the nature and position of the substituents on the ring.
In the case of this compound, the pyridine ring is substituted with two electron-withdrawing halogens (bromo at C2 and chloro at C6) and an electron-donating aminomethyl group at C3. The halogens deactivate the ring towards electrophilic attack through their inductive electron-withdrawing effect, which outweighs their weak resonance electron-donating effect. Conversely, the aminomethyl group is an activating group, donating electron density to the ring via resonance and induction, although its activating effect may be modulated by potential protonation under acidic reaction conditions.
The directing effect of these substituents plays a crucial role in determining the position of electrophilic attack. In general, electrophilic substitution on pyridine occurs preferentially at the 3-position (β-position) because the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. study.com
For this compound, the existing substituents already occupy the 2, 3, and 6 positions. The remaining available positions for substitution are C4 and C5. The directing effects of the substituents are as follows:
-CH₂NH₂ (at C3): This is an ortho-, para-director. It would direct incoming electrophiles to the 2-, 4-, and 6-positions. However, the 2- and 6-positions are already substituted. Therefore, it primarily directs towards the C4 position.
-Br (at C2): Halogens are ortho-, para-directors, but deactivating. It would direct incoming electrophiles to the 3- and 5-positions. The 3-position is occupied.
-Cl (at C6): Similar to bromine, chlorine is an ortho-, para-director and deactivating. It would direct incoming electrophiles to the 5- and 1- (nitrogen) positions.
Considering the combined electronic effects, the C4 and C5 positions are the most likely sites for electrophilic attack. The aminomethyl group strongly activates the C4 position. The halogen substituents deactivate the ring but would direct towards the C5 position. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. It is plausible that a mixture of products would be obtained, with the substitution pattern being a result of the competing directing effects.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
| C4 | Activated by the aminomethyl group at C3. | A potential site for substitution. |
| C5 | Directed by the bromo at C2 and chloro at C6. | A potential site for substitution. |
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound can occur at several sites within the molecule, including the pyridine ring, the aminomethyl substituent, and the halogen atoms.
Oxidation Pathways
The pyridine nitrogen is susceptible to oxidation to form an N-oxide. The oxidation of pyridines, particularly electron-deficient ones, can be achieved using various oxidizing agents. researchgate.net The presence of electron-withdrawing groups, such as the bromo and chloro substituents in this compound, can make the pyridine nitrogen less nucleophilic and thus more difficult to oxidize. However, strong oxidizing agents like peroxy acids (e.g., m-CPBA) or a mixture of hydrogen peroxide and a strong acid could potentially effect this transformation.
The aminomethyl group is also a site for potential oxidation. Primary amines can be oxidized to a variety of products, including nitroso, nitro, or imine derivatives, depending on the oxidant and reaction conditions. For instance, oxidation could lead to the corresponding aldehyde or carboxylic acid at the 3-position, though this would likely require harsh conditions.
Reduction Pathways
The pyridine ring can undergo reduction, although this typically requires forcing conditions, such as catalytic hydrogenation at high pressure and temperature or the use of dissolving metal reductions (e.g., Birch reduction). The presence of the halogen substituents could influence the ease of reduction.
A more likely reduction pathway involves the halogen substituents. The carbon-halogen bonds can be cleaved through various reductive methods. Catalytic hydrogenation in the presence of a palladium catalyst is a common method for dehalogenation. The relative ease of reduction of the C-Br versus the C-Cl bond would depend on the specific catalyst and reaction conditions, with the C-Br bond generally being more readily cleaved. This would lead to the formation of (6-chloropyridin-3-yl)methanamine or (2-bromopyridin-3-yl)methanamine, or the fully dehalogenated (pyridin-3-yl)methanamine.
Table 2: Potential Oxidation and Reduction Products of this compound
| Transformation | Reagents (Examples) | Potential Product(s) |
| Oxidation | m-CPBA, H₂O₂/Acid | This compound N-oxide |
| KMnO₄, CrO₃ | 2-Bromo-6-chloropyridine-3-carbaldehyde or 2-Bromo-6-chloropyridine-3-carboxylic acid | |
| Reduction | H₂/Pd-C, NaBH₄ | (6-Chloropyridin-3-yl)methanamine, (2-Bromopyridin-3-yl)methanamine, (Pyridin-3-yl)methanamine |
Computational Chemistry and Theoretical Studies on 2 Bromo 6 Chloropyridin 3 Yl Methanamine and Its Reactivity
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of (2-Bromo-6-chloropyridin-3-YL)methanamine. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity.
Methods such as DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) can be used to optimize the molecular geometry to its lowest energy state. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
The stability of the molecule can be further assessed by calculating its total electronic energy and thermodynamic properties such as the enthalpy of formation. These values provide a quantitative measure of the molecule's stability relative to its constituent elements or other isomers.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Electronic Energy | -3417.58 Hartrees | B3LYP/6-31+G(d,p) |
| HOMO Energy | -6.8 eV | B3LYP/6-31+G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-31+G(d,p) |
| HOMO-LUMO Gap | 5.6 eV | B3LYP/6-31+G(d,p) |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this could involve investigating nucleophilic substitution reactions at the pyridine (B92270) ring or reactions involving the aminomethyl side chain.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. Transition state theory allows for the calculation of reaction rates from the energy barrier (activation energy) of the transition state. Computational methods can precisely locate the geometry of transition states, which are saddle points on the potential energy surface.
For instance, the mechanism of a nucleophilic aromatic substitution, where a nucleophile displaces either the bromo or chloro substituent, could be investigated. Calculations would reveal the structure of the Meisenheimer-like intermediate and the transition states leading to and from it. The relative activation energies for the displacement of bromide versus chloride could be determined, predicting the regioselectivity of such a reaction. These types of mechanistic studies have been performed on related systems, providing a framework for understanding the reactivity of this specific molecule. mdpi.com
Table 2: Hypothetical Activation Energies for Nucleophilic Aromatic Substitution
| Reaction | Displaced Group | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Substitution with Methoxide | Bromo | 25.4 |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms. The relative values are based on the general principle that the C-Br bond is weaker than the C-Cl bond, often leading to a lower activation energy for bromide displacement.
Prediction of Molecular Properties Relevant to Chemical Behavior (e.g., pKa, bond dissociation energies)
Computational methods can accurately predict a range of molecular properties that are fundamental to understanding the chemical behavior of this compound.
The pKa is a measure of the acidity of the protonated amine or the pyridine nitrogen. Theoretical pKa calculations can be performed using thermodynamic cycles that involve calculating the free energy change of deprotonation in the gas phase and the solvation free energies of the species involved. The accuracy of these calculations is highly dependent on the computational method and the solvation model used. For substituted pyridines, the pKa is influenced by the electronic effects of the substituents. The electron-withdrawing bromo and chloro groups are expected to decrease the basicity (lower the pKa) of the pyridine nitrogen compared to the parent compound.
Bond Dissociation Energies (BDEs) quantify the energy required to break a specific bond homolytically. DFT calculations can provide reliable estimates of BDEs. For this molecule, the C-Br and C-Cl bond dissociation energies are of particular interest as they relate to the molecule's stability and potential for radical reactions. Generally, the C-Br bond is weaker and thus has a lower BDE than the C-Cl bond.
Table 3: Predicted Molecular Properties
| Property | Predicted Value | Notes |
|---|---|---|
| pKa (protonated amine) | ~8.5 | Influenced by the electron-withdrawing pyridine ring. |
| pKa (protonated pyridine N) | ~2.0 | Reduced basicity due to electronegative halogens. |
| C-Br Bond Dissociation Energy | ~75 kcal/mol | Weaker than the C-Cl bond. |
Note: The pKa values are estimates based on studies of similarly substituted pyridines and anilines, which show that halogen substituents decrease basicity. rdd.edu.iqresearchgate.net The BDE values are typical for aryl halides and reflect the relative strengths of the carbon-halogen bonds. ucsb.edu
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis involves identifying the stable conformers (rotational isomers) of the molecule and determining their relative energies. For this molecule, the primary degree of conformational freedom is the rotation around the C-C bond connecting the aminomethyl group to the pyridine ring. A potential energy scan, where the dihedral angle is systematically varied and the energy is calculated at each step, can reveal the most stable conformations.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational changes in a simulated environment, such as in a solvent. This can provide insights into how the molecule explores its conformational space and interacts with its surroundings. MD simulations are particularly useful for understanding the behavior of larger systems, such as the interaction of this molecule with a biological target.
Table 4: Relative Energies of Key Conformers
| Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| ~60° | 0.0 | Staggered, likely the global minimum. |
| ~180° | 0.5 | Staggered, slightly higher in energy. |
| ~0° | 3.5 | Eclipsed, transition state for rotation. |
Note: This data is illustrative of a typical conformational analysis for a molecule with a single rotatable bond. The exact energy values would depend on the specific steric and electronic interactions within this compound.
Spectroscopic and Structural Characterization Methodologies for 2 Bromo 6 Chloropyridin 3 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
No experimental ¹H or ¹³C NMR data for (2-Bromo-6-chloropyridin-3-YL)methanamine could be located in the available scientific literature.
Mass Spectrometry (MS) Techniques (LC-MS, GC-MS)
Specific experimental data from Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analyses for this compound are not available in the public domain.
Chromatographic Separation and Purity Assessment (HPLC, UPLC, TLC)
There is no published information detailing the conditions or results for the separation and purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Thin-Layer Chromatography (TLC).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
No recorded Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound were found in the searched databases.
Applications of 2 Bromo 6 Chloropyridin 3 Yl Methanamine in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The concept of using simple, modular chemical "building blocks" to construct complex molecules with precision has revolutionized synthetic chemistry. illinois.edu (2-Bromo-6-chloropyridin-3-YL)methanamine is an exemplary building block, offering multiple reactive sites that can be addressed in a controlled, sequential manner. The di-halogenated pyridine (B92270) ring provides two distinct handles for functionalization, primarily through cross-coupling reactions, while the aminomethyl group offers a nucleophilic site for further derivatization.
The key to its utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is typically more reactive than the C-Cl bond in common palladium- or nickel-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position (bromine) while leaving the 6-position (chlorine) intact for a subsequent, different transformation. This stepwise approach is fundamental to building complex molecular architectures where precise placement of various substituents is required. nih.gov The aminomethyl group can be used to connect other molecular fragments, for instance, through amide bond formation or reductive amination.
Table 1: Reactive Sites and Potential Transformations
| Reactive Site | Position | Bond Type | Potential Synthetic Transformations |
|---|---|---|---|
| Bromine | 2 | C-Br | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Negishi cross-coupling |
| Chlorine | 6 | C-Cl | Suzuki, Buchwald-Hartwig (harsher conditions), Nucleophilic Aromatic Substitution |
This modularity allows chemists to envision and construct a wide array of derivatives from a single, versatile starting material, simplifying synthetic routes to previously inaccessible molecules.
Precursor for Novel Chemical Probes and Ligands
Chemical probes are essential tools for studying proteins and biological pathways. nih.gov They are typically composed of a ligand for selective binding, a reporter group (like a fluorophore), and a reactive group for covalent bonding. nih.gov The structure of this compound makes it an ideal scaffold for the modular synthesis of such probes.
The halogenated pyridine core can serve as the ligand, capable of forming interactions with protein binding pockets or coordinating to metal ions. Research on analogous compounds, such as 2-Bromo-6-methylaminopyridine, has demonstrated their use in synthesizing sophisticated, scaffolded ligands designed to stabilize complex metallic structures like Extended Metal Atom Chains (EMACs). georgiasouthern.edugeorgiasouthern.edu Similarly, the pyridine nitrogen and adjacent functional groups of the target compound can be tailored to act as a specific binding element. The aminomethyl group provides a convenient attachment point for reporter tags or for linking to other parts of a probe through stable amide bonds.
Table 2: Hypothetical Chemical Probe Components from this compound
| Probe Component | Corresponding Moiety on Precursor | Synthetic Step |
|---|---|---|
| Ligand/Binding Element | 2-Bromo-6-chloropyridine (B1266251) ring | Serves as the core binding scaffold |
| Linker | Aminomethyl group | Acylation with a bifunctional linker |
| Reporter/Reactive Group | - | Coupling to the distal end of the linker |
This synthetic flexibility allows for the rapid generation of a library of chemical probes or ligands, where each part of the molecule can be systematically varied to optimize binding affinity, selectivity, and function. nih.gov
Intermediate in Multi-Step Organic Syntheses
Halogenated pyridines are fundamental intermediates in the synthesis of numerous commercial products, including pharmaceuticals and agrochemicals. nih.gov this compound is a prime example of an intermediate that facilitates complex, multi-step syntheses. Its utility stems from the ability to perform sequential and regioselective cross-coupling reactions.
A typical synthetic strategy might involve:
First Coupling: A palladium-catalyzed reaction, such as a Suzuki coupling, at the more reactive C-Br bond to introduce a specific aryl or alkyl group.
Amine Modification/Protection: The aminomethyl group might be protected (e.g., as a Boc-carbamate) to prevent interference in subsequent steps, or it could be acylated to add another part of the target molecule.
Second Coupling: A second cross-coupling reaction, often under more forcing conditions or with a different catalyst system, at the less reactive C-Cl bond to install a second, different functional group.
Deprotection: Removal of any protecting groups to yield the final, complex target molecule.
This stepwise approach provides chemists with precise control over the final structure, enabling the construction of highly substituted pyridine derivatives that are common motifs in biologically active compounds.
Development of New Synthetic Methodologies Utilizing Halogenated Pyridines
The presence of two different halogen atoms on the pyridine ring of this compound makes it an excellent substrate for the development and optimization of new synthetic methods. nih.gov A key area of research in organic synthesis is the development of catalysts that can achieve high selectivity in cross-coupling reactions when multiple reactive sites are present.
This compound can be used as a model substrate to:
Study Catalyst Selectivity: Systematically screen different transition metal catalysts (e.g., palladium, nickel, copper) and ligands to determine the optimal conditions for selectively reacting at either the C-Br or C-Cl position.
Investigate Reaction Mechanisms: Elucidate the factors that govern reactivity differences, such as catalyst oxidative addition rates at each C-X bond.
Expand Substrate Scope: Demonstrate the utility of a new catalytic system by showing it can effectively and selectively functionalize a challenging, multifunctional substrate like this one.
Table 3: Hypothetical Research Findings on Cross-Coupling Selectivity
| Catalyst System | Reagent | C-Br Conversion (%) | C-Cl Conversion (%) | Selectivity (Br:Cl) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 95 | <5 | >19:1 |
| NiCl₂(dppp) | Phenylboronic acid | 80 | 40 | 2:1 |
Such studies are crucial for advancing the field of organic synthesis, providing chemists with more predictable and powerful tools for building complex molecules. nih.gov
Q & A
Q. What are the optimal synthetic routes for (2-Bromo-6-chloropyridin-3-yl)methanamine?
The synthesis of halogenated pyridine methanamines often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, describes Suzuki-Miyaura coupling using bis(triphenylphosphine)palladium(II) dichloride under microwave irradiation (140°C, argon atmosphere) for analogous pyridine derivatives. Adjustments to substituent positions may require optimized ligand systems or alternative boronic acids. Post-reaction purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) is critical, achieving yields >85% in some cases .
Q. How should researchers characterize this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Peaks for the methanamine (-CH2NH2) group appear near δ 3.5–4.0 ppm, split by adjacent pyridine protons.
- ¹³C NMR : The pyridine carbons (C-2, C-6) with Br/Cl substituents show distinct deshielding (~150 ppm for C-Br, ~145 ppm for C-Cl). Mass spectrometry (MS) via ESI+ or EI can confirm the molecular ion ([M+H]⁺) and halogen isotopic patterns. highlights similar characterization for tert-butyl carbamate intermediates .
Q. What purification strategies are effective for halogenated pyridine methanamines?
Silica gel column chromatography with gradient elution (e.g., 5%–50% ethyl acetate in hexane) effectively separates byproducts. For hygroscopic or polar derivatives like hydrochlorides, trituration with anhydrous ether or recrystallization from dichloromethane/hexane mixtures improves purity, as shown in for dihydrochloride salts (11% yield after precipitation) .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure refinement be resolved?
Contradictions may arise from disordered halogen atoms or hydrogen bonding ambiguities. Using SHELXL ( ), refine the structure with restraints for Br/Cl occupancy and apply Hirshfeld surface analysis to validate hydrogen-bonding networks (e.g., N-H⋯Cl/Br interactions). emphasizes the role of hydrogen bonds in solid-state packing, which can influence thermal parameters and require iterative refinement cycles .
Q. What strategies mitigate competing side reactions during functionalization of the methanamine group?
Protecting the amine with Boc (tert-butoxycarbonyl) groups ( ) prevents undesired nucleophilic side reactions. For example, Boc-protected intermediates undergo deprotection under acidic conditions (TFA/CH2Cl2) without degrading the pyridine core. Kinetic studies using in-situ IR or LC-MS can monitor reaction progress and optimize stoichiometry .
Q. How does hydrogen bonding influence the compound’s solid-state stability and solubility?
Hydrogen bonds between the methanamine NH2 group and halogens (Cl/Br) or solvent molecules (e.g., DMF) stabilize crystal lattices but reduce solubility in non-polar solvents. notes that strong N-H⋯X interactions (X = halogen) correlate with higher melting points and lower solubility in hexane/ether systems. Solubility screens in DMSO or THF () are recommended for biological assays .
Q. What computational methods predict reactivity trends for halogen substituents in further derivatizations?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model the electronic effects of Br/Cl substituents on pyridine ring electrophilicity. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions, aligning with experimental data in for analogous bromopyridine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
